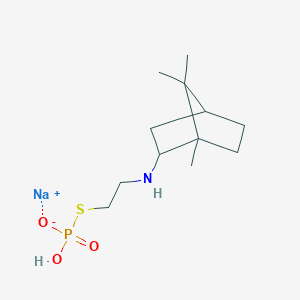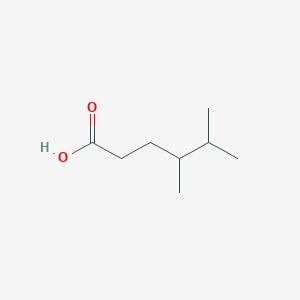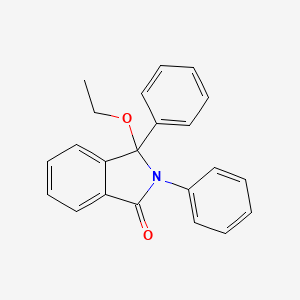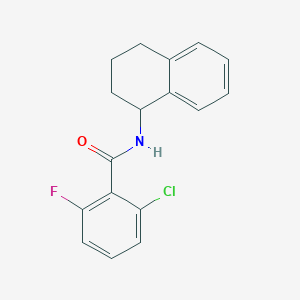![molecular formula C11H18O6S2 B14143538 [(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate CAS No. 2590-37-6](/img/structure/B14143538.png)
[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[221]hept-5-enyl]methyl methanesulfonate is a complex organic compound characterized by its bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate typically involves the reaction of norbornene derivatives with methanesulfonyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to 0°C
Base: Triethylamine or pyridine
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction can be achieved using hydrogenation or metal hydrides.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like acetonitrile or dimethylformamide, and mild heating.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, or metal hydrides like lithium aluminum hydride.
Major Products
Substitution: Corresponding amines or thiols.
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms like alcohols or alkanes.
Applications De Recherche Scientifique
[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the development of polymers and advanced materials.
Biology and Medicine: Investigated for its potential as a drug delivery agent or as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and fine chemicals.
Mécanisme D'action
The mechanism of action for [(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate involves its ability to act as a leaving group in substitution reactions. The methanesulfonate group is displaced by nucleophiles, facilitating the formation of new chemical bonds. This compound can also participate in redox reactions, where it undergoes oxidation or reduction depending on the reagents and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-[[(METHYLSULFONYL)OXY]METHYL]BICYCLO[2.2.2]OCT-5-EN-2-YL)METHYL METHANESULFONATE
- (6-[[(METHYLSULFONYL)OXY]METHYL]BICYCLO[2.1.1]HEX-5-YL)METHYL METHANESULFONATE
- (7-[[(METHYLSULFONYL)OXY]METHYL]TRICYCLO[3.2.2.0(2,4)]NON-8-EN-6-YL)METHYL METHANESULFONATE
Uniqueness
[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate is unique due to its specific stereochemistry and bicyclic structure, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic chemistry and materials science.
Propriétés
Numéro CAS |
2590-37-6 |
|---|---|
Formule moléculaire |
C11H18O6S2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate |
InChI |
InChI=1S/C11H18O6S2/c1-18(12,13)16-6-10-8-3-4-9(5-8)11(10)7-17-19(2,14)15/h3-4,8-11H,5-7H2,1-2H3/t8?,9?,10-,11+ |
Clé InChI |
APMIZYLSEZLHRJ-HWACXVBKSA-N |
SMILES isomérique |
CS(=O)(=O)OC[C@@H]1[C@@H](C2CC1C=C2)COS(=O)(=O)C |
SMILES canonique |
CS(=O)(=O)OCC1C2CC(C1COS(=O)(=O)C)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12-ethyl-3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B14143457.png)
![2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline](/img/structure/B14143464.png)
![3-[(2-Hydroxy-2-phenylethyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B14143478.png)
![4-Benzyl-2,4-diazabicyclo[4.1.0]hept-2-en-5-one](/img/structure/B14143480.png)


![Benzo[b]selenophene-2-carboxaldehyde](/img/structure/B14143496.png)
![3-bromo-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B14143499.png)


![N'-[(E)-(3-methoxyphenyl)methylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14143505.png)
![6-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14143514.png)


